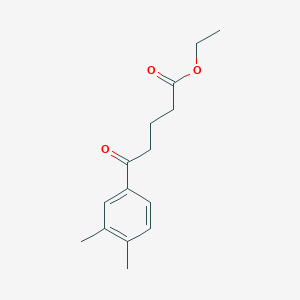

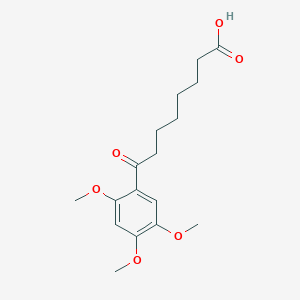

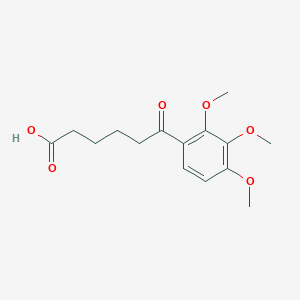

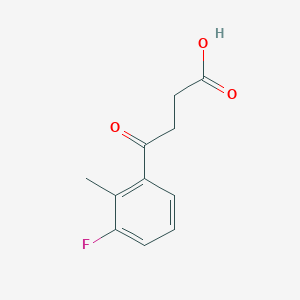

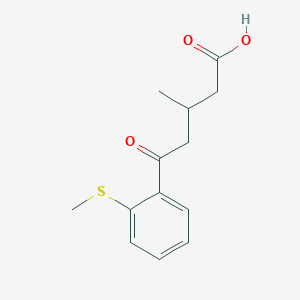

Ethyl 5-(3,4-dimethylphenyl)-5-oxovalerate

- 点击“快速查询”以从我们的专家团队获取报价。

- 以具有竞争力的价格提供高质量产品,让您更专注于您的研究。

描述

科研应用

Crystal Structure and Chemical Reactions

Crystal Structure Analysis : A study by Gelli et al. (1994) explored the crystal structure of a related compound, ethyl 5-(2,6-dimethylphenyl)-2-methyl-3-oxa-4,8,9-triazatricyclo[5.3.0.0^2,6]deca-4,9-diene-8-carboxylate. This research provided insights into the bond lengths and angles of the central cyclobutane system in such compounds, contributing to a better understanding of their structural properties (Gelli et al., 1994).

Synthesis and Chemical Behavior : Research by Senda et al. (1974) involved the synthesis and analysis of derivatives related to ethyl 5-(3,4-dimethylphenyl)-5-oxovalerate. This work contributed to understanding the pharmacological activity of similar compounds (Senda et al., 1974).

Synthesis and Applications in Other Fields

Organic Peroxide Formation : Cubbon and Hewlett (1968) described the reaction of hydrogen peroxide with ethyl 4-oxovalerate, yielding ethyl 4,4-dihydroperoxyvalerate. This research is relevant for understanding the reactive properties of similar ethyl oxovalerate compounds (Cubbon & Hewlett, 1968).

Synthesis of Photoactive Compounds : Lvov et al. (2017) conducted a study on the aerobic dimerization of ethyl 4-(2,5-dimethylthiophen-3-yl)-3-ketobutanoate, a process that is relevant for the production of photochromic diarylethene, showcasing a potential application in the development of photoactive materials (Lvov et al., 2017).

Pharmaceutical Research : The work of Das et al. (2009) involved ethyl 2-amino-4-(2-ethoxy-2-oxoethyl)-6-phenyl-4H-chromene-3-carboxylate, a compound structurally similar to ethyl 5-(3,4-dimethylphenyl)-5-oxovalerate. They studied its structure-activity relationship and its potential as an anticancer agent, highlighting another area of application for such compounds (Das et al., 2009).

性质

IUPAC Name |

ethyl 5-(3,4-dimethylphenyl)-5-oxopentanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20O3/c1-4-18-15(17)7-5-6-14(16)13-9-8-11(2)12(3)10-13/h8-10H,4-7H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYCPKHWWZURPMX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCCC(=O)C1=CC(=C(C=C1)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10645527 |

Source

|

| Record name | Ethyl 5-(3,4-dimethylphenyl)-5-oxopentanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10645527 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 5-(3,4-dimethylphenyl)-5-oxovalerate | |

CAS RN |

898793-06-1 |

Source

|

| Record name | Ethyl 3,4-dimethyl-δ-oxobenzenepentanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898793-06-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 5-(3,4-dimethylphenyl)-5-oxopentanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10645527 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

免责声明和体外研究声明

请注意,BenchChem上提供的所有文章和产品信息仅供参考。BenchChem上出售的产品专为体外研究而设计,这些研究在活体生物体外进行。源自拉丁词汇“in glass”的体外研究涉及在受控实验室环境中使用细胞或组织进行的实验。需要注意的是,这些产品不被归类为药物,并且它们未经FDA批准,不用于预防、治疗或治愈任何医疗状况、疾病或疾患。我们必须强调,严禁将这些产品引入人体或动物。遵守这些准则对于确保在研究和实验中遵守法律和道德标准至关重要。

![2,2-Dimethyl-4-[2-(methylthio)phenyl]-4-oxobutyric acid](/img/structure/B1325807.png)

![2,2-Dimethyl-4-[4-(N,N-dimethylamino)phenyl]-4-oxobutyric acid](/img/structure/B1325812.png)